An In-depth Technical Guide to 4,4'-Dimethoxystilbene: Chemical and Physical Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 4,4'-Dimethoxystilbene: Chemical and Physical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and biological activities of 4,4'-dimethoxystilbene. The information is curated to be a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.
Core Chemical and Physical Properties
4,4'-Dimethoxystilbene exists as two geometric isomers, cis (Z) and trans (E). The trans isomer is generally more stable and more commonly studied. The properties of both isomers are summarized below for comparative analysis.
Table 1: Physical and Chemical Properties of trans-4,4'-Dimethoxystilbene
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3] |
| Molecular Weight | 240.30 g/mol | [1][3][4] |
| Appearance | White to gray or brown solid, glistening flakes | [1][2] |
| Melting Point | 212-215 °C | [1][5] |
| Boiling Point | 391.3 ± 11.0 °C at 760 mmHg | [1][2] |
| Solubility | Soluble in ethers and alcohols; practically insoluble in water. | [1][6] |
| Density | 1.089 g/cm³ | [2] |
| Refractive Index | 1.615 | [2] |
| Flash Point | 159.3 °C | [2] |
| CAS Number | 4705-34-4 | [2][3] |
Table 2: Physical and Chemical Properties of cis-4,4'-Dimethoxystilbene
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₂ | [7] |
| Molecular Weight | 240.30 g/mol | [7] |
| Melting Point | 34-35 °C | [7] |
| Boiling Point | 140 °C at 0.1 Torr | [7] |
| CAS Number | 2510-75-0 | [7] |
Spectroscopic Data
Table 3: ¹H and ¹³C NMR Data for trans-4-Methoxystilbene (CDCl₃, 500 MHz)
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 7.36 | d | 7.4 | 2H, Ar-H | |
| 7.33 | d | 8.7 | 2H, Ar-H | |
| 7.26-7.22 | m | 2H, Ar-H | ||
| 7.13-7.09 | m | 1H, Ar-H | ||
| 6.94 | d | 16.3 | 1H, =CH | |
| 6.84 | d | 16.3 | 1H, =CH | |
| 6.76 | d | 8.7 | 2H, Ar-H | |
| 3.71 | s | 3H, -OCH₃ | ||
| ¹³C NMR | δ (ppm) | Assignment | ||
| 159.2 | C-OCH₃ | |||
| 137.7 | Ar-C | |||
| 130.1 | Ar-C | |||
| 128.7 | Ar-CH | |||
| 128.1 | Ar-CH | |||
| 127.6 | Ar-CH | |||
| 127.1 | =CH | |||
| 126.6 | Ar-CH | |||
| 126.2 | =CH | |||
| 114.1 | Ar-CH | |||
| 55.2 | -OCH₃ |
Reference for Table 3:[8]
Note: For trans-4,4'-dimethoxystilbene, the ¹H NMR spectrum would be expected to be simpler due to the molecule's symmetry. The aromatic protons would likely appear as two doublets, and the vinyl protons as a singlet. The methoxy protons would give a single sharp peak.
FTIR Spectroscopy: The FTIR spectrum of trans-stilbene shows a characteristic peak around 960 cm⁻¹ corresponding to the out-of-plane C-H bending of the trans double bond.[9] For 4,4'-dimethoxystilbene, one would also expect to see strong C-O stretching bands for the methoxy groups, typically in the region of 1250-1000 cm⁻¹.
UV-Vis Spectroscopy: trans-Stilbenes are known to have strong UV absorption. For comparison, trans-resveratrol, a related stilbenoid, exhibits a maximum absorbance at approximately 308 nm.[10] The extended conjugation in 4,4'-dimethoxystilbene would likely result in a λmax in a similar region.
Experimental Protocols
Synthesis of trans-4,4'-Dimethoxystilbene via Wittig Reaction
This protocol is a representative example based on the general principles of the Wittig reaction for stilbene synthesis.
Materials:
-
4-Methoxybenzyltriphenylphosphonium chloride
-
4-Methoxybenzaldehyde
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.
-
To this stirring solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature. Stir the resulting mixture for 1 hour. The formation of the ylide is often indicated by a distinct color change.
-
Aldehyde Addition: Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution via a dropping funnel.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield pure trans-4,4'-dimethoxystilbene as a crystalline solid.
Caption: Workflow for the synthesis of 4,4'-Dimethoxystilbene via the Wittig reaction.
Antiproliferative Activity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the effect of 4,4'-dimethoxystilbene on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
4,4'-Dimethoxystilbene stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4,4'-dimethoxystilbene in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of 4,4'-dimethoxystilbene. Include wells with medium alone (blank) and medium with 0.1% DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of 4,4'-dimethoxystilbene to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Biological Activity and Signaling Pathways
Stilbene derivatives, including 4,4'-dimethoxystilbene, have garnered significant interest for their potential anticancer properties.[7] These compounds can influence multiple cellular processes, leading to the inhibition of cancer cell growth and induction of cell death. The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Stilbenoids have been shown to exert their anticancer effects by:
-
Inducing Apoptosis: This is achieved through the activation of caspases and modulation of the Bcl-2 family of proteins, leading to programmed cell death.[4][6]
-
Promoting Cell Cycle Arrest: Stilbenes can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing.[11]
-
Modulating Signaling Pathways: Key pathways such as the p53 tumor suppressor pathway and the PI3K/Akt survival pathway are often targeted by stilbene derivatives.[6][12]
A related compound, 4,4'-dimethoxychalcone, has been shown to induce ferroptosis, a form of iron-dependent cell death, by activating the Keap1/Nrf2/HMOX1 pathway.[13] This suggests that 4,4'-dimethoxystilbene may also engage in similar or related mechanisms.
Caption: Key signaling pathways modulated by stilbene derivatives in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imaging Flow Cytometric Analysis of Stilbene-Dependent Apoptosis in Drug Resistant Human Leukemic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stilbene Treatment Reduces Stemness Features in Human Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. researchgate.net [researchgate.net]
